

Application Note: Standardization of Ceric Ammonium Sulfate Solution with Arsenic Trioxide

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Compound of Interest

Compound Name: Cerium (IV) ammonium sulfate

Cat. No.: B1164909

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceric (IV) ammonium sulfate is a powerful oxidizing agent widely used in quantitative chemical analysis, a technique known as cerimetry.[1][2] Its solutions in dilute sulfuric acid are highly stable and can be used to determine the concentration of various reducing substances.[1][2] To ensure accuracy in titrimetric assays, the ceric ammonium sulfate solution must be standardized against a primary standard. Arsenic trioxide (As_2O_3) is an excellent primary standard for this purpose.[2] The standardization involves a redox titration where Ce^{4+} ions are reduced to Ce^{3+} , and As^{3+} is oxidized to As^{5+} . The reaction is catalyzed by osmic acid, and the endpoint is detected using ferroin sulfate indicator, which changes color from pink to pale blue.[3][4][5]

This application note provides a detailed protocol for the preparation and standardization of a 0.1 M Ceric Ammonium Sulfate solution using arsenic trioxide.

Principle of the Reaction

The standardization is based on a quantitative redox reaction. First, the primary standard, arsenic trioxide, is dissolved in sodium hydroxide to form sodium arsenite.[4][6]

- Reaction 1: Dissolution $\text{As}_2\text{O}_3 + 2\text{NaOH} \rightarrow 2\text{NaAsO}_2 + \text{H}_2\text{O}$ [4][7]

The solution is then acidified with sulfuric acid. During the titration, ceric ions (Ce^{4+}) oxidize arsenite ions (AsO_2^- or As^{3+}) to arsenate (AsO_4^{3-} or As^{5+}) in the presence of osmic acid as a catalyst. The ceric ions are reduced to cerous ions (Ce^{3+}).^[2]^[4]

- Reaction 2: Redox Titration $2\text{Ce}^{4+} + \text{HAsO}_2 + 2\text{H}_2\text{O} \rightarrow 2\text{Ce}^{3+} + \text{H}_3\text{AsO}_4 + 2\text{H}^+$

The overall reaction shows that one mole of arsenic trioxide reacts with four moles of ceric ions.^[5] Ferroin sulfate is used as the indicator; its iron (II) complex is oxidized to the iron (III) complex by the first excess of Ce^{4+} ions at the endpoint, resulting in a sharp color change.^[5]

Experimental Protocols

Materials and Reagents

Reagent/Apparatus	Specification	Purpose
Ceric Ammonium Sulfate	$\text{Ce}(\text{SO}_4)_2 \cdot 2(\text{NH}_4)_2\text{SO}_4 \cdot 2\text{H}_2\text{O}$, Analytical Grade	Titrant
Arsenic Trioxide (As_2O_3)	Primary Standard Grade, dried at 105°C	Primary Standard
Sulfuric Acid (H_2SO_4)	Concentrated, Analytical Grade	To acidify the medium and prevent hydrolysis
Sodium Hydroxide (NaOH)	Pellets, Analytical Grade	To dissolve Arsenic Trioxide
Osmic Acid (OsO_4) Solution	1.0% w/v in water	Catalyst
Ferroin Sulfate Indicator	0.025 M solution	Redox Indicator
Volumetric Flasks	1000 mL, 500 mL, Class A	Solution preparation
Conical Flask	500 mL	Titration vessel
Burette	50 mL, Class A	Dispensing titrant
Pipette	25 mL, Class A	Transferring solutions
Analytical Balance	Readable to 0.1 mg	Accurate weighing

Protocol 1: Preparation of 0.1 M Ceric Ammonium Sulfate Solution

- Weigh approximately 65 g of ceric ammonium sulfate.[3][4]
- In a separate flask, carefully add 30 mL of concentrated sulfuric acid to 500 mL of purified water and heat gently.[3][8]
- Dissolve the weighed ceric ammonium sulfate in the heated acid-water mixture.[4][7]
- Allow the solution to cool to room temperature.[3][4]
- Filter the solution if it is turbid.[3][8]
- Transfer the clear solution to a 1000 mL volumetric flask and dilute to the mark with purified water. Mix thoroughly.[3][6]
- Store the solution in a well-stoppered glass bottle.[9]

Safety Precaution: Always add acid to water slowly and with constant stirring to dissipate the heat generated. Perform this step in a fume hood.

Protocol 2: Standardization of 0.1 M Ceric Ammonium Sulfate Solution

- Preparation of the Analyte:
 - Accurately weigh about 0.2 g of arsenic trioxide, previously dried for 1 hour at 105°C, and transfer it to a 500 mL conical flask.[3][9]
 - Add 25 mL of an 8.0% w/v sodium hydroxide solution to the flask.[3][9]
 - Swirl the flask gently to dissolve the arsenic trioxide completely.[3][5]
 - Add 100 mL of purified water and mix.[3][4]
 - Carefully add 30 mL of dilute sulfuric acid.[3][4]

- Titration:
 - Add 0.15 mL of osmic acid solution and 0.1 mL of ferroin sulfate indicator to the conical flask.^{[3][9]} The solution should turn pink.
 - Rinse and fill a 50 mL burette with the prepared 0.1 M ceric ammonium sulfate solution.
 - Titrate the arsenic trioxide solution with the ceric ammonium sulfate solution.^{[3][9]}
 - As the endpoint approaches, add the titrant drop by drop until the pink color changes sharply to a very pale blue.^{[1][3]}
 - Record the final volume from the burette.
 - Repeat the titration at least two more times for precision.

Data Presentation and Calculations

Titration Data

Trial	Weight of As_2O_3 (g)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of Ceric Ammonium Sulfate Consumed (mL)
1	0.2015	0.00	40.70	40.70
2	0.2008	0.00	40.55	40.55
3	0.2011	0.00	40.60	40.60
Average:	40.62			

Note: The data in this table is for illustrative purposes only.

Calculation of Molarity

The molarity of the ceric ammonium sulfate solution is calculated using the following formula:

$$\text{Molarity (M)} = (\text{Weight of As}_2\text{O}_3 \text{ (g)} \times 1000) / (\text{Volume of Ceric Ammonium Sulfate (mL)} \times 49.46)$$

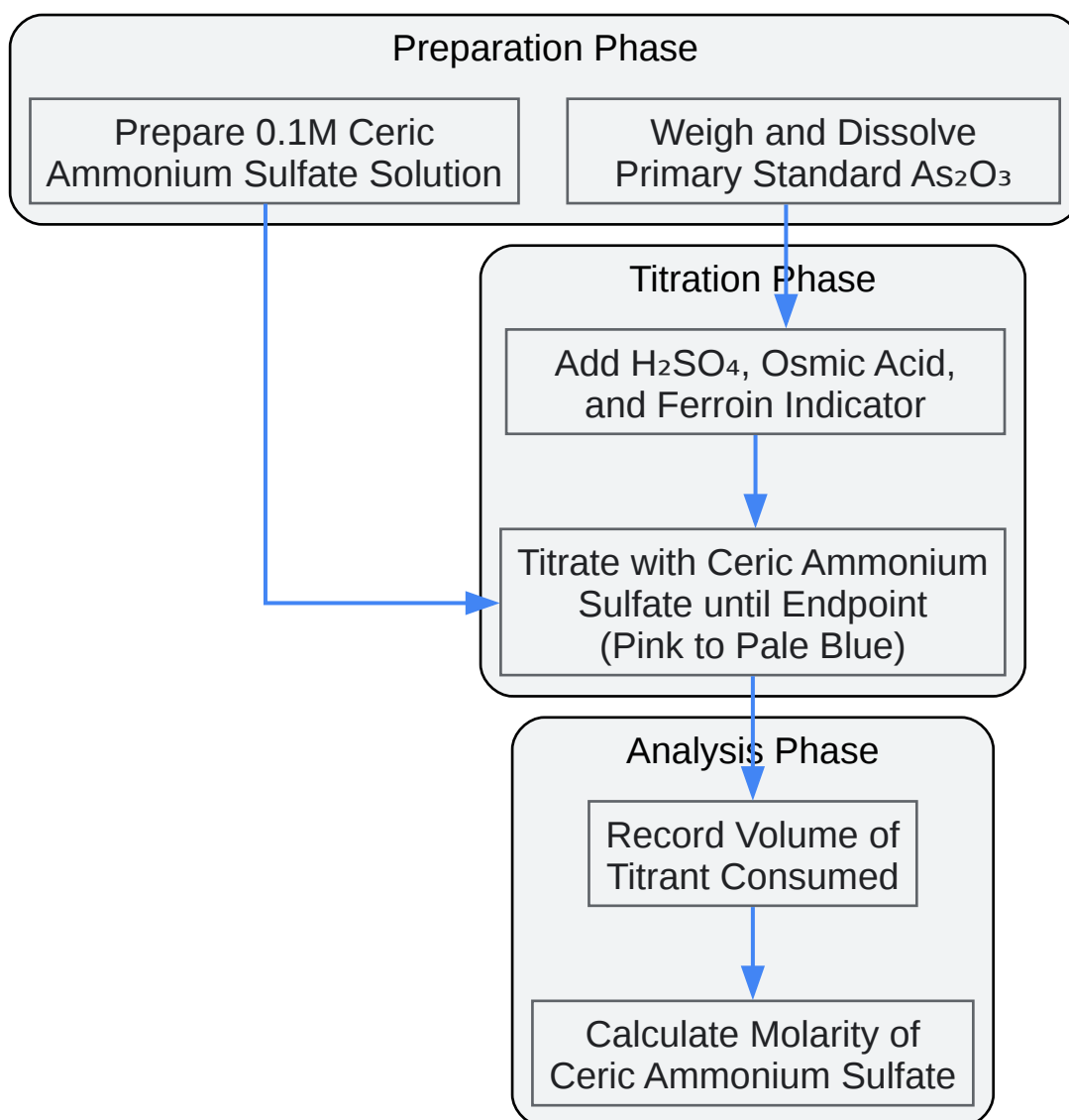
Where:

- 49.46 is the milliequivalent weight of arsenic trioxide (As_2O_3), as 1 mole of As_2O_3 (197.84 g) reacts with 4 equivalents of Ce^{4+} .[\[5\]](#)
- Each mL of 0.1 M ceric ammonium sulfate is equivalent to 0.004946 g of As_2O_3 .[\[3\]](#)[\[9\]](#)

Example Calculation (using average values from the table):

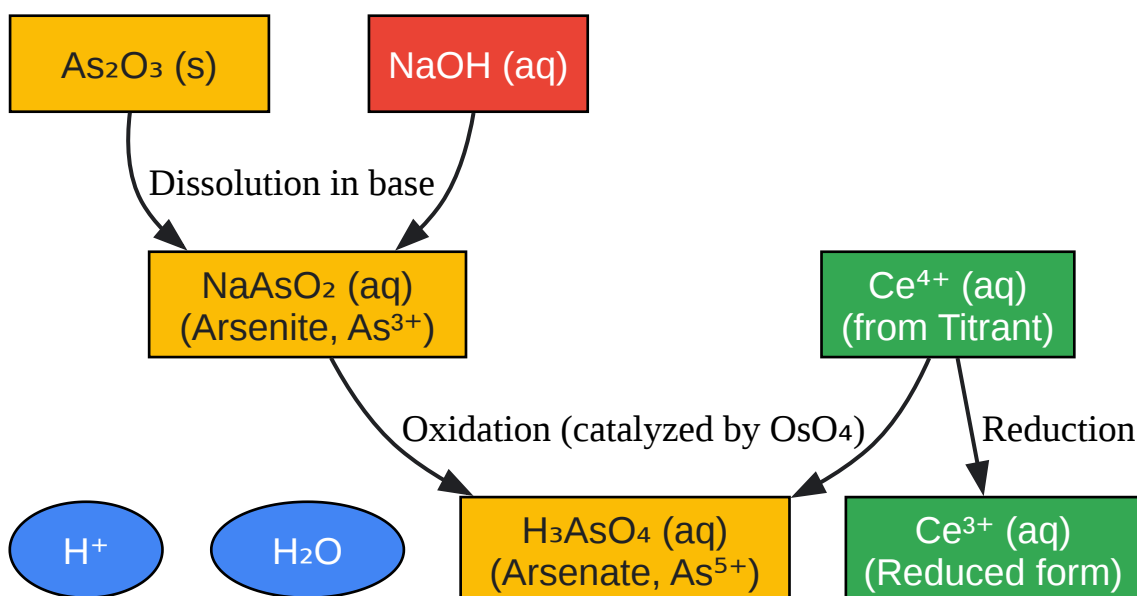
$$\text{Molarity (M)} = (0.2011 \text{ g} \times 1000) / (40.62 \text{ mL} \times 49.46) \approx 0.1000 \text{ M}$$

Visualizations



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Caption: Experimental workflow for standardization.



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Caption: Key chemical transformation pathways.

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